月桂基硫酸镁

描述

Magnesium lauryl sulfate is a compound that has been studied for its effects on tablet ejection force and filler compressibility in the pharmaceutical industry. It is compared to magnesium stearate and has been found to require higher concentrations to produce similar ejection forces. However, it generally results in batches that are more compressible than those using magnesium stearate .

Synthesis Analysis

The synthesis of magnesium lauryl sulfate is not directly described in the provided papers. However, related compounds, such as magnesium hydroxide and magnesium oxides, have been synthesized through precipitation methods using magnesium sulfate and sodium hydroxide. The influence of temperature and the ratio of reagents on the synthesis of magnesium hydroxide has been studied, which could provide insights into the synthesis of magnesium lauryl sulfate .

Molecular Structure Analysis

While the molecular structure of magnesium lauryl sulfate is not explicitly discussed, the structure of related magnesium compounds has been investigated. For instance, magnesium hydroxide sulfate hydrate has been characterized by single-crystal X-ray diffraction, revealing a tetragonal space group and a structure consisting of chains of face-sharing oxygen octahedra . This information could be relevant when considering the molecular structure of magnesium lauryl sulfate.

Chemical Reactions Analysis

The chemical reactions involving magnesium compounds, such as the corrosion behavior of pure magnesium in sodium sulfate solutions, have been studied using various techniques like voltammetry and electrochemical impedance spectroscopy. These studies have proposed models to describe magnesium corrosion at the open-circuit potential . Although not directly about magnesium lauryl sulfate, these findings provide a context for understanding the chemical reactivity of magnesium compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium lauryl sulfate can be inferred from studies on similar magnesium compounds. Magnesium sulfate hydrates have been shown to have stability that is strongly dependent on water vapor pressure and temperature, with lower temperatures favoring more hydrated forms . The role of magnesium sulfate in the intensive care unit highlights its use as a neuroprotective agent and its importance in physiological processes . Additionally, the thermal behavior of organically templated magnesium sulfates has been explored, showing that dehydration occurs in multiple steps and that the thermal decomposition of the anhydrous phase leads to the loss of organic moieties .

科学研究应用

光合作用特性增强

在拔节期进行叶面喷施硫酸镁可以有效地提高小麦籽粒重量 . 它在开花后保持较高的冠层光合作用,并增强大多数淀粉合成酶的活性,从而导致籽粒淀粉含量更高 .

干物质积累和转运

叶面喷施硫酸镁可以提高籽粒中优良干物质的积累和转运 . 这种在拔节期进行的喷施已被证明可以提高干物质产量 .

籽粒中的碳水化合物代谢

外源性硫酸镁的供应增强了离体小麦籽粒中蔗糖合酶 (SUS) 和转化酶 (INV) 的酶活性 . 这导致籽粒淀粉含量增加 .

土壤微生物生物量和活性

短期施用硫酸镁显着增加了土壤微生物生物量碳以及土壤中转化酶和蛋白酶的活性 . 然而,它会降低某些类型土壤中的磷酸酶活性 .

土壤细菌群落组成

硫酸镁的施用改变了土壤细菌群落结构 . 例如,它会增加酸杆菌属、味之木杆菌属和单球菌属的相对丰度,同时降低某些类型土壤中嗜酸菌属、慢生根瘤菌属和芽生单胞菌属的相对丰度

作用机制

Target of Action

Magnesium lauryl sulfate primarily targets myometrial muscle cells . It plays a crucial role in the inhibition of action potentials in these cells .

Mode of Action

The compound interacts with its targets by directly inhibiting action potentials in myometrial muscle cells . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions .

Biochemical Pathways

Magnesium lauryl sulfate affects several biochemical pathways. It plays a fundamental role in photosynthesis, protein synthesis, and nucleic acid metabolism . It is also involved in hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Pharmacokinetics

For magnesium sulfate, it is known that when taken orally, it promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The result of the action of magnesium lauryl sulfate is a decrease in the frequency and force of contractions in myometrial muscle cells . This effect is due to the direct inhibition of action potentials in these cells .

Action Environment

The action of magnesium lauryl sulfate can be influenced by environmental factors. For instance, it is used mainly in the chemical industry for the preparation of specialized shampoos for people with delicate skin . It works even in hard water . The residual surfactants and their breakdown products are dispersed in the environment predominantly via the disposal of sewage and land application of sewage sludge . They exhibit a relatively longer life cycle in the environment due to high surface affinity, and antimicrobial and recalcitrant properties .

安全和危害

Magnesium lauryl sulfate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

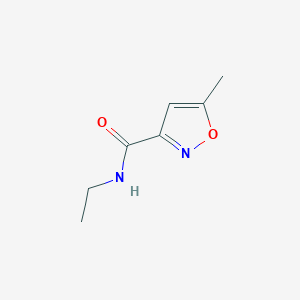

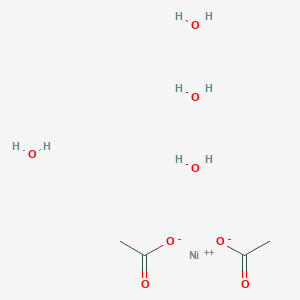

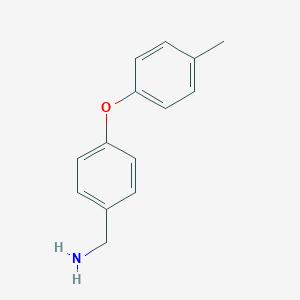

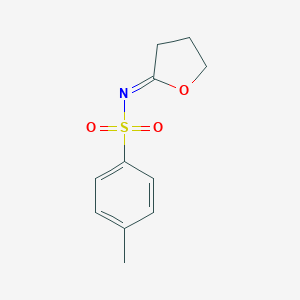

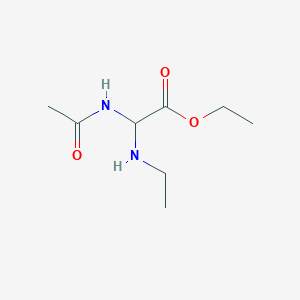

IUPAC Name |

magnesium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNDBUATLJAUQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

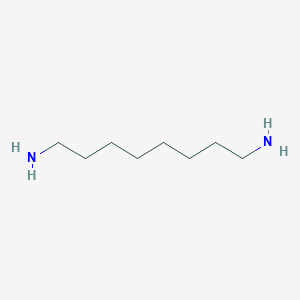

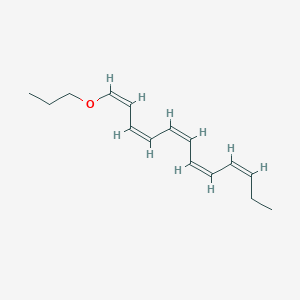

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(SO4C12H25)2, C24H50MgO8S2 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [magnesium salt] appears as light yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999) | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

3097-08-3 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88HA2N17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: Magnesium Lauryl Sulfate is primarily used as a lubricant in tablet formulations. Research indicates its effectiveness in reducing ejection forces during tablet manufacturing, particularly for direct compression fillers like microcrystalline cellulose, compressible starch, spray-dried lactose, and direct compression sucrose [].

Q2: Can Magnesium Lauryl Sulfate impact drug dissolution, and if so, how does this differ from Magnesium Stearate?

A: Yes, the choice of lubricant can significantly influence drug release. Research suggests that shear mixing with Magnesium Stearate can hinder drug dissolution, potentially due to the formation of a hydrophobic film around the powder particles []. This effect is less pronounced with Magnesium Lauryl Sulfate, suggesting it might be a preferred choice in formulations where maintaining optimal drug dissolution is crucial [].

Q3: Are there any specific advantages of using Magnesium Lauryl Sulfate in capsule formulations?

A: Studies show that Magnesium Lauryl Sulfate can be an effective lubricant in capsule filling, offering comparable or even superior performance to Magnesium Stearate, particularly with compressible starch as a filler []. Its potential to minimize the inhibitory effects on drug dissolution observed with Magnesium Stearate [] further highlights its suitability for capsule formulations.

Q4: Beyond its use as a lubricant, are there other applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: While primarily known as a lubricant, Magnesium Lauryl Sulfate is also incorporated into dispersible tablet formulations. For example, it is used in entacapone dispersible tablets along with other excipients like silicified microcrystalline cellulose, lactose, cross-linked carboxymethyl cellulose, and sodium stearyl fumarate []. This suggests a potential role in facilitating tablet disintegration and dispersion in aqueous environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。